REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.[C:10]([C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Cl)=[CH:16][CH:15]=1)([CH3:13])([CH3:12])[CH3:11].O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:18][C:17]2[CH:20]=[CH:21][C:14]([C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:15][CH:16]=2)[C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1
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Name
|
|
Quantity
|
106.5 g
|
Type
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reactant
|
Smiles
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ClC1=CC(=C(C=C1)O)C
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Name
|
|
Quantity
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45.67 g
|
Type
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reactant
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Smiles
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C(C)(C)(C)C1=CC=C(CCl)C=C1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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22.5 g
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Type
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reactant
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Smiles
|
O
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Type
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CUSTOM
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Details
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Thereafter the reaction mixture is stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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whereby indeed at room temperature to the start of the reaction intense gas development, i.e. intense reaction
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Type
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STIRRING
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Details
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Subsequently the reaction mixture is stirred at 60° C
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Type
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WASH
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Details
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5-6 h and washed three times each with 200 ml water for the purpose
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Duration
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5.5 (± 0.5) h
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Type
|
CUSTOM
|
Details
|
of removing the zinc chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried across magnesium sulfate
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Type
|
DISTILLATION
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Details
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At 182°-185° C./0.3 Torr the 4-chloro-2-methyl-6-(4'-tert. butylbenzyl)-phenol distills over as water-clear
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C(=C1)CC1=CC=C(C=C1)C(C)(C)C)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |